

Introduction: The Significance of 2-Cyano-4-nitropyridine in Modern Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-4-nitropyridine

Cat. No.: B099601

[Get Quote](#)

2-Cyano-4-nitropyridine is a heterocyclic aromatic compound of significant interest in contemporary chemical synthesis. Its structure, featuring a pyridine ring substituted with a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position, imparts a unique electronic profile and reactivity. The presence of both a strong electron-withdrawing nitro group and a versatile cyano group makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.^{[1][2]} The precise characterization of its fundamental physicochemical properties, such as melting point and appearance, is a critical first step in its application, ensuring the purity and consistency of the material used in further research and development. This guide provides a comprehensive overview of these properties and the rigorous methodologies for their determination.

Physicochemical Properties of 2-Cyano-4-nitropyridine

A thorough understanding of a compound's physical properties is foundational to its application. The appearance and melting point are primary indicators of a substance's identity and purity.

Appearance

Under standard laboratory conditions, **2-Cyano-4-nitropyridine** typically presents as a crystalline solid. The color can range from colorless to light yellow, and in some instances, may appear as a yellow to pale yellow or even greenish powder or crystal.^{[2][3]} Variations in color

can be indicative of the presence of impurities or differences in the crystalline structure. For this reason, a detailed visual inspection is a crucial, albeit qualitative, aspect of its characterization.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. It is a highly reliable indicator of purity.

For **2-Cyano-4-nitropyridine**, the melting point is consistently reported in the range of 70-74 °C.^[1] It is important to note that some sources have reported a significantly higher melting point of 116-118 °C. This discrepancy could potentially be attributed to the existence of different polymorphic forms of the compound, where the molecules pack in different crystal lattices, or it could be an anomaly in the reported data. However, the 70-74 °C range is more frequently cited by chemical suppliers. Impurities in a sample will typically lead to a depression of the melting point and a broadening of the melting range.^[4]

Data Summary Table

Property	Value	Source(s)
Chemical Name	2-Cyano-4-nitropyridine	N/A
Synonyms	4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile	[2] [3]
CAS Number	19235-88-2	[3]
Molecular Formula	C ₆ H ₃ N ₃ O ₂	[1]
Molecular Weight	149.11 g/mol	[1]
Appearance	Yellow to pale yellow crystalline solid; White to yellow to green powder to crystal	[1] [2] [3]
Melting Point	70-74 °C	[1]
Solubility	Slightly soluble in water; Soluble in common organic solvents like ethanol, dichloromethane, and N,N-dimethylformamide (DMF).	[5]

Experimental Protocols for Characterization

To ensure the integrity of research and development work, the following protocols for determining the melting point and appearance of **2-Cyano-4-nitropyridine** are provided. These methods are designed to be self-validating systems.

Protocol 1: Determination of Melting Point via the Capillary Method

This protocol adheres to standard pharmacopeia guidelines for melting point determination.[\[4\]](#) [\[6\]](#)

I. Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and

completely liquefies are recorded as the melting range. A narrow range (typically 0.5-1.0 °C for a pure compound) is indicative of high purity.[4]

II. Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
- Glass capillary tubes (sealed at one end)
- **2-Cyano-4-nitropyridine** sample
- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Safety glasses

III. Step-by-Step Methodology:

- Sample Preparation: If the **2-Cyano-4-nitropyridine** sample is not already a fine powder, gently grind a small amount using a clean, dry mortar and pestle. This ensures uniform packing and heat transfer.
- Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
- Packing the Sample: To pack the sample tightly at the bottom of the tube, gently tap the sealed end of the capillary on a hard surface or drop it through a long glass tube. A packed sample height of 2-3 mm is ideal.[4]
- Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Preliminary Measurement: For an unknown sample or to verify a known melting point, a rapid heating rate (e.g., 10 °C/min) can be used to get an approximate melting temperature.[4]

- Accurate Measurement: For a precise determination, allow the apparatus to cool to at least 10-15 °C below the expected melting point. Set the heating rate to 1-2 °C/min.[4]
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point).[4]
- Reporting: Report the two temperatures as the melting range (e.g., 71.5-72.5 °C). For a highly pure sample, this range should be narrow.

IV. Causality and In-Field Insights:

- Why a fine powder? Large crystals can trap air and heat unevenly, leading to an inaccurate and broad melting range.
- Why a slow heating rate? A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in equilibrium, providing a more accurate reading.
- Interpreting a broad melting range: A wide melting range (greater than 2 °C) often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range (melting point depression).[4]

Protocol 2: Characterization of Physical Appearance

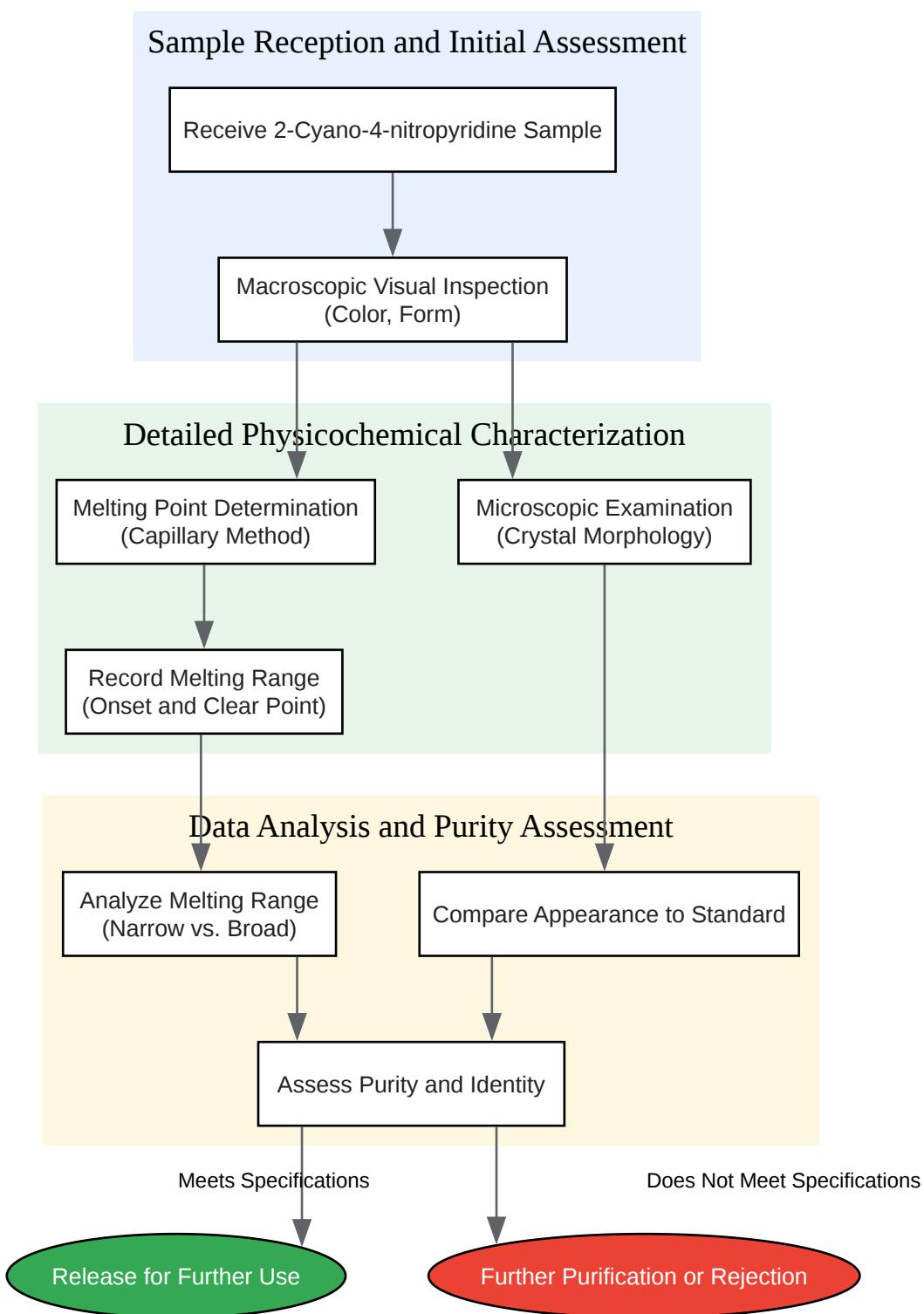
I. Principle:

Visual inspection, aided by microscopy, provides qualitative data on the color, crystal habit, and general purity of the sample.

II. Materials and Equipment:

- **2-Cyano-4-nitropyridine** sample
- Spatula
- White weighing paper or watch glass
- Stereomicroscope or polarized light microscope

III. Step-by-Step Methodology:


- Macroscopic Examination: Place a small amount of the sample on a clean, white surface. Observe the color, noting any variations or discoloration. Record whether the sample is a powder, crystalline, or amorphous solid.
- Microscopic Examination: Transfer a small amount of the sample to a microscope slide.
- Observation: Using a stereomicroscope, examine the crystal morphology (e.g., needles, plates, prisms). Note the uniformity of the crystals.
- Polarized Light Microscopy (Optional but Recommended): For crystalline solids, observation under cross-polarized light can reveal birefringence, a characteristic property of anisotropic crystals. Amorphous solids will not show birefringence.[\[7\]](#)
- Reporting: Describe the appearance in detail, including color, form (e.g., "pale yellow crystalline needles"), and any observed heterogeneity.

IV. Causality and In-Field Insights:

- Color as an indicator: While pure **2-Cyano-4-nitropyridine** is described as colorless to light yellow, darker shades of yellow or brown may suggest the presence of residual reagents or degradation products from the synthesis.
- Crystal habit and consistency: A sample with well-formed, uniform crystals is generally of higher purity than one with a wide range of particle sizes or irregular shapes.

Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of **2-Cyano-4-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **2-Cyano-4-nitropyridine**.

References

- University of Calgary. (n.d.). Melting point determination.
- Stanford Research Systems. (n.d.). Melting Point Determination.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Pipzine Chemicals. (n.d.). **2-Cyano-4-Nitropyridine**.
- Quora. (2015, September 10). How can tell if a solid has crystalline or amorphous arranged molecules?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Cyano-4-nitropyridine | 19235-88-2 [smolecule.com]
- 2. CAS 19235-88-2: Cyanonitropyridine | CymitQuimica [cymitquimica.com]
- 3. 2-Cyano-4-nitropyridine | 19235-88-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. mt.com [mt.com]
- 5. 2-Cyano-4-Nitropyridine | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
- 6. thinksrs.com [thinksrs.com]
- 7. quora.com [quora.com]
- To cite this document: BenchChem. [Introduction: The Significance of 2-Cyano-4-nitropyridine in Modern Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099601#2-cyano-4-nitropyridine-melting-point-and-appearance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com